4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a common structural motif in medicinal chemistry, and is characterized by the presence of multiple functional groups, including a chloro-fluorophenyl group, a methylsulfonamido group, and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-diketone or an equivalent compound under acidic or basic conditions.
Introduction of the Chloro-Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable chloro-fluorobenzene derivative reacts with the pyrazole intermediate.
Attachment of the Methylsulfonamido Group: This step might involve the reaction of the pyrazole intermediate with a sulfonamide derivative under appropriate conditions, such as the presence of a base or a coupling reagent.
Formation of the Butanoic Acid Moiety: This can be accomplished through a series of reactions, including alkylation and oxidation steps, to introduce the butanoic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the butanoic acid moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, potentially converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be used to study enzyme interactions, given its structural similarity to various bioactive molecules. It could also serve as a probe in biochemical assays.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its pyrazole ring is a common motif in many pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The presence of the chloro-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the sulfonamido group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(2-chlorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 4-(5-(2-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Uniqueness
The unique combination of the chloro-fluorophenyl group and the methylsulfonamido group in 4-(5-(2-chloro-6-fluorophenyl)-3-(3-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid distinguishes it from similar compounds. This specific arrangement of functional groups can lead to unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-(2-chloro-6-fluorophenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O5S/c1-31(29,30)24-13-5-2-4-12(10-13)16-11-17(20-14(21)6-3-7-15(20)22)25(23-16)18(26)8-9-19(27)28/h2-7,10,17,24H,8-9,11H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFDNCQNUWWALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=C(C=CC=C3Cl)F)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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